molecular formula C20H18N2O5S2 B12143111 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide

Cat. No.: B12143111
M. Wt: 430.5 g/mol
InChI Key: CECGMFKHGSQFKO-YVLHZVERSA-N
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Description

N-[(5Z)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide (CAS: 461717-08-8, molecular formula: C₂₀H₁₈N₂O₄S₂) is a thiazolidinone derivative characterized by a Z-configured benzylidene moiety at position 5 of the thiazolidinone core. The compound features a 2,4-dimethoxy-substituted benzylidene group and a 2-methoxybenzamide substituent at position 3 of the heterocyclic ring. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C20H18N2O5S2/c1-25-13-9-8-12(16(11-13)27-3)10-17-19(24)22(20(28)29-17)21-18(23)14-6-4-5-7-15(14)26-2/h4-11H,1-3H3,(H,21,23)/b17-10-

InChI Key

CECGMFKHGSQFKO-YVLHZVERSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines, or thiols; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzylidene ring, the thiazolidinone core, and the N-linked benzamide group. Key comparisons include:

Compound Name Substituents (Benzylidene) Substituents (Benzamide) Key Features Reference(s)
N-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-2-((4-oxo-3-phenyl...) 4-Hydroxy-3-methoxy 2-((4-oxo-3-phenyl...) Hydroxy group increases polarity; reduced lipophilicity compared to dimethoxy analogs. Demonstrated antifungal activity.
N-[(5Z)-5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide 3-Methoxy-4-propoxy 2-Chloro Propoxy group enhances steric bulk; chloro substituent may improve metabolic stability.
N-[(5Z)-5-(2-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide 2-Methyl 2-Methyl Methyl groups reduce electronic effects; simplified structure with moderate antibacterial activity.
N-[(5Z)-5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]benzoic acid Indole-derived Benzoic acid Indole moiety introduces π-π stacking potential; carboxylic acid enhances solubility. Active against bacterial pathogens.

Key Observations :

  • Methoxy vs. Hydroxy Groups : The 2,4-dimethoxy substituents in the target compound likely improve membrane permeability compared to hydroxylated analogs (e.g., 4-hydroxy-3-methoxy derivatives) but may reduce hydrogen-bonding interactions with biological targets .
  • Steric and Electronic Effects : Bulky substituents (e.g., 4-propoxy in ) may hinder rotational freedom, affecting binding pocket accommodation. Chloro and methyl groups () enhance stability but reduce polarity.
  • Pharmacophore Diversity : Indole- or quinazoline-linked analogs () exhibit distinct binding profiles due to extended conjugation and heterocyclic interactions.

SAR Highlights :

  • Thioxo Group : The 2-thioxo moiety is critical for hydrogen bonding with enzymatic targets (e.g., HDACs or kinase active sites) .
Physicochemical and Spectral Properties
  • Solubility : Lower aqueous solubility compared to carboxylic acid derivatives () due to methoxy groups.
  • Spectral Data :
    • ¹H NMR : Expected aromatic protons at δ 6.7–8.0 ppm (dimethoxybenzylidene and benzamide), with methoxy singlets near δ 3.8–4.0 ppm .
    • IR : Strong C=O stretches at ~1700 cm⁻¹ (4-oxo), ~1660 cm⁻¹ (thioxo), and amide C=O at ~1650 cm⁻¹ .

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